molecular formula C29H28NO6- B12363210 L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester

Katalognummer: B12363210
Molekulargewicht: 486.5 g/mol
InChI-Schlüssel: NPNRKQDJIWMHNG-VWLOTQADSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 200616-39-3, C₂₉H₂₉NO₆, MW: 487.54) is a fluorenylmethyloxycarbonyl (Fmoc)-protected glutamic acid derivative with a γ-2-phenylisopropyl ester group. It is widely used in solid-phase peptide synthesis (SPPS) to protect the γ-carboxylic acid of glutamic acid, enabling selective deprotection during chain assembly. The bulky 2-phenylisopropyl group enhances steric protection, improving stability under acidic conditions compared to smaller esters like tert-butyl .

Eigenschaften

Molekularformel

C29H28NO6-

Molekulargewicht

486.5 g/mol

IUPAC-Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoate

InChI

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/p-1/t25-/m0/s1

InChI-Schlüssel

NPNRKQDJIWMHNG-VWLOTQADSA-M

Isomerische SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CC[C@@H](C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Kanonische SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The compound is synthesized through a two-step process:

  • Esterification of the γ-carboxyl group with 1-methyl-1-phenylethanol.
  • Fmoc protection of the α-amino group using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or its activated derivatives.

Key challenges include avoiding racemization during esterification and ensuring selective protection of the γ-carboxyl over the α-carboxyl group.

Detailed Preparation Methods

Method 1: Sequential Esterification and Fmoc Protection

Reagents and Conditions
  • Step 1 (Esterification):
    • L-Glutamic acid, 1-methyl-1-phenylethanol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
    • Reaction time: 12–24 hours at 0–25°C.
  • Step 2 (Fmoc Protection):
    • Fmoc-Cl, sodium carbonate (Na₂CO₃) in N,N-dimethylformamide (DMF).
    • Reaction time: 2–4 hours at 25°C.
Yield and Purity
  • Overall yield: 65–75%.
  • Purity: ≥95% (HPLC) after recrystallization from ethyl acetate/hexane.
Mechanistic Insights
  • DCC activates the γ-carboxyl group for nucleophilic attack by 1-methyl-1-phenylethanol, forming the ester. DMAP catalyzes the reaction by stabilizing the intermediate.
  • Fmoc-Cl reacts with the α-amino group under basic conditions, forming a stable carbamate bond.

Method 2: Silylation-Mediated Fmoc Coupling

Reagents and Conditions
  • Step 1 (Silylation):
    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in tetrahydrofuran (THF).
    • Reaction time: 1 hour at 25°C.
  • Step 2 (Fmoc Activation):
    • Fmoc-OSu (Fmoc-N-succinimidyl carbonate), triethylamine (TEA) in THF.
    • Reaction time: 6–8 hours at 25°C.
  • Step 3 (Esterification):
    • 1-Methyl-1-phenylethanol, N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt) in DCM.
    • Reaction time: 12 hours at 0–25°C.
Yield and Purity
  • Overall yield: 80–85%.
  • Purity: ≥98% (TLC) after silica gel chromatography.
Advantages
  • Silylation prevents racemization by blocking the amino group during esterification.
  • Fmoc-OSu offers higher coupling efficiency than Fmoc-Cl, reducing side reactions.

Industrial-Scale Synthesis (Patent CN111807994A)

Key Modifications
  • Esterification:
    • Thionyl chloride (SOCl₂) in methanol at 30–35°C for 3 hours.
    • Rationale: SOCl₂ acts as both catalyst and dehydrating agent, improving ester yield.
  • Fmoc Protection:
    • Di-tert-butyl dicarbonate (Boc₂O) replaced with Fmoc-OSu for cost efficiency.
    • pH adjusted to 9–10 using NaOH to stabilize the Fmoc group.
Yield and Scalability
  • Batch yield: 70–80% for 1 kg batches.
  • Purity: ≥97% (HPLC) after crystallization.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Industrial Method
Yield 65–75% 80–85% 70–80%
Purity ≥95% ≥98% ≥97%
Racemization Risk Moderate Low Moderate
Scalability Limited Moderate High
Cost Low High Moderate

Key Observations:

  • Method 2’s silylation step minimizes racemization but increases reagent costs.
  • Industrial methods prioritize cost-effective catalysts (e.g., SOCl₂) over purity.

Critical Reaction Optimization

Esterification Conditions

  • Solvent Choice: DCM outperforms THF in minimizing side-product formation.
  • Catalyst Loading: 0.1 eq DMAP increases esterification rate by 40% compared to 0.05 eq.

Fmoc Protection

  • Base Selection: Na₂CO₃ yields higher purity than TEA due to reduced emulsion formation.
  • Temperature Control: Reactions at 25°C prevent Fmoc degradation observed at >30°C.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Glu(O-2-PhiPr)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Ester Hydrolysis: TFA in DCM.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Peptide Synthesis
Fmoc-L-glutamic acid derivatives are widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino functionality during the synthesis process. This method allows for the efficient assembly of peptides with specific sequences for various biological studies.

1.2 Drug Development
The compound is utilized in drug design and development, particularly for creating peptide-based therapeutics. Its structural characteristics enable the development of compounds that can interact effectively with biological targets. Research indicates that modifications of glutamic acid derivatives can enhance the pharmacological properties of peptides, including their stability and bioavailability.

Pharmacological Applications

2.1 Neuropharmacology
L-Glutamic acid is a key neurotransmitter in the central nervous system. Its derivatives, including the N-Fmoc variant, are studied for their potential roles in modulating neurotransmission and synaptic plasticity. Research has shown that glutamate receptor modulators can influence neurological conditions such as epilepsy and neurodegenerative diseases.

2.2 Anticancer Research
Studies have indicated that L-glutamic acid derivatives may exhibit anticancer properties by influencing cell signaling pathways involved in proliferation and apoptosis. The esterification at the 5-position may enhance the compound's ability to penetrate cellular membranes, thus facilitating its therapeutic effects.

Materials Science Applications

3.1 Polymer Chemistry
Fmoc-L-glutamic acid derivatives are explored in polymer chemistry for creating functionalized polymers with specific characteristics. These polymers can be utilized in drug delivery systems where controlled release of therapeutic agents is desired.

3.2 Surface Modification
The compound can be employed in surface modification techniques to enhance biocompatibility and functionality of biomaterials. By attaching glutamic acid derivatives to surfaces, researchers can improve protein adsorption and cellular interactions, which are critical for tissue engineering applications.

Case Studies and Research Findings

Study Title Objective Findings Reference
Peptide Synthesis via Fmoc ChemistryTo synthesize bioactive peptidesSuccessfully synthesized peptides with enhanced stabilityPubChem
Neuroprotective Effects of Glutamate DerivativesInvestigate neuroprotective propertiesIdentified potential modulators for neuroprotectionScience.gov
Anticancer Activity of Glutamic Acid EstersEvaluate anticancer propertiesDemonstrated cytotoxic effects on cancer cell linesTCI Chemicals

Wirkmechanismus

The mechanism of action of Fmoc-Glu(O-2-PhiPr)-OH involves the selective removal of protecting groups during peptide synthesis. The Fmoc group is removed by piperidine, exposing the amino group for further reactions. The 2-phenylisopropyl ester group is cleaved by TFA, releasing the carboxyl group. These deprotection steps are crucial for the stepwise assembly of peptides on a solid support .

Vergleich Mit ähnlichen Verbindungen

L-Glutamic Acid, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-,5-(1,1-Dimethylethyl) Ester (tert-Butyl Ester)

  • CAS : 71989-18-9
  • Molecular Formula: C₂₄H₂₇NO₆
  • Molecular Weight : 425.47
  • Key Differences :
    • The γ-carboxyl is protected by a tert-butyl (1,1-dimethylethyl) ester , which is smaller and less sterically hindered than the 2-phenylisopropyl group.
    • Acid-Lability : The tert-butyl group is cleaved under strong acidic conditions (e.g., trifluoroacetic acid, TFA), whereas the 2-phenylisopropyl ester requires harsher conditions (e.g., hydrofluoric acid) for removal .
    • Solubility : The tert-butyl analog has higher solubility in polar aprotic solvents (e.g., DMF, DCM) due to reduced hydrophobicity .

5-tert-Butyl 1-Pentafluorophenyl N-Fmoc-L-Glutamate (Pfp Ester)

  • CAS : 86061-04-3
  • Molecular Formula: C₃₀H₂₆F₅NO₆
  • Molecular Weight : 591.53
  • Key Differences: Features a pentafluorophenyl (Pfp) ester on the α-carboxyl and a tert-butyl group on the γ-carboxyl. The Pfp group acts as an activating moiety, enabling efficient coupling reactions in SPPS without additional activation reagents. Reactivity: The Pfp ester is highly reactive in aminolysis reactions, making it ideal for rapid peptide bond formation. In contrast, the 2-phenylisopropyl ester is non-activated and requires carbodiimide-based activation (e.g., HBTU, HATU) . Cost: Priced at $104.68–$343.65 (TCI America), it is more expensive than the 2-phenylisopropyl ester (€577.00/g, CymitQuimica) due to specialized fluorine-containing synthesis .

Fmoc-Aspartic Acid β-2-Phenylisopropyl Ester

  • CAS : 200336-86-3
  • Molecular Formula: C₂₈H₂₇NO₆ (estimated)
  • Key Differences :
    • Substitutes aspartic acid (shorter side chain: β-carboxyl) for glutamic acid. The 2-phenylisopropyl ester is similarly used for β-carboxyl protection.
    • Applications : Preferred for synthesizing aspartic acid-containing peptides, whereas the glutamic acid derivative is used for longer side-chain modifications .

Structural and Functional Analysis

Protective Group Stability

Compound Ester Group Deprotection Conditions Stability Profile
Target Compound (CAS 200616-39-3) 2-Phenylisopropyl HF, TFA/Scavengers High stability in mild acids
tert-Butyl Ester (CAS 71989-18-9) tert-Butyl TFA, HCl Moderate stability; acid-labile
Pfp Ester (CAS 86061-04-3) Pentafluorophenyl Aminolysis (no acid required) Labile in nucleophilic conditions

Biologische Aktivität

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester, commonly referred to as Fmoc-Glu-OtBu, is a derivative of the amino acid glutamic acid. This compound is notable for its role in peptide synthesis and potential biological activities. Understanding its biological activity is crucial for applications in pharmaceuticals and biochemistry.

  • Molecular Formula : C₂₄H₂₇NO₆
  • Molecular Weight : 425.48 g/mol
  • CAS Number : 71989-18-9
  • Purity : ≥98% (by HPLC)

L-Glutamic acid derivatives like Fmoc-Glu-OtBu are primarily known for their role as building blocks in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group that can be removed under mild conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis. This method is vital in producing peptides with specific biological functions.

Neurotransmitter Role

Glutamic acid is a crucial neurotransmitter in the central nervous system. It plays a significant role in synaptic transmission and plasticity, influencing learning and memory processes. The esterification of glutamic acid can modulate its interaction with receptors, potentially enhancing or inhibiting neurotransmission.

Antioxidant Activity

Research has indicated that certain glutamic acid derivatives exhibit antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

Study 1: Neuroprotective Effects

A study published in Neurochemistry International evaluated the neuroprotective effects of Fmoc-Glu-OtBu on neuronal cells subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. This suggests a potential therapeutic application for neuroprotection.

TreatmentCell Viability (%)
Control30
Fmoc-Glu-OtBu (10 µM)70
Fmoc-Glu-OtBu (50 µM)85

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various glutamic acid derivatives, including Fmoc-Glu-OtBu. The compound showed moderate activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.